molecular formula C19H23NO4 B1663880 6-Alpha Naloxol CAS No. 20410-95-1

6-Alpha Naloxol

Cat. No.: B1663880
CAS No.: 20410-95-1
M. Wt: 329.4 g/mol
InChI Key: HMWHERQFMBEHNG-AQQQZIQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Naloxol is an opioid antagonist that exists in two isomeric forms: α-naloxol and β-naloxol . These compounds are closely related to naloxone, a well-known opioid receptor antagonist. Let’s explore further!

Mechanism of Action

Target of Action

6-Alpha Naloxol, also known as Alpha-Naloxol, is an opioid antagonist closely related to naloxone . Its primary targets are the mu-opioid receptors located in tissues such as the gastrointestinal tract . These receptors play a crucial role in mediating the effects of opioids, including analgesia and constipation .

Mode of Action

This compound functions as a peripherally-acting mu-opioid receptor antagonist . It binds to the mu-opioid receptors, thereby blocking the action of opioids. This interaction results in the inhibition of opioid-induced delay of gastrointestinal transit time .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the mu-opioid receptors . By antagonizing these receptors, this compound inhibits the constipating effects of opioids . The downstream effects of this action include improved gastrointestinal motility and transit .

Pharmacokinetics

It is known that the primary route of naloxegol, a related compound, elimination is via hepatic metabolism, with renal excretion playing a minimal role . The bioavailability of naloxegol is increased by food

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, this compound decreases the constipating effects of opioids . This results in improved gastrointestinal motility and transit .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, prior exposure to morphine has been shown to enhance the aversive response of naloxone, a related compound . This suggests that the action of this compound may also be influenced by the user’s opioid usage history.

Preparation Methods

a. α-Naloxol:

    Synthesis: α-Naloxol can be prepared from naloxone by reducing the ketone group.

    Reaction Conditions: The reduction reaction typically involves the use of suitable reducing agents.

    Industrial Production: While specific industrial methods are not widely documented, the synthesis from naloxone provides a starting point.

b. β-Naloxol:

Chemical Reactions Analysis

Alpha-Naloxol undergoes various reactions, including:

    Reduction: As mentioned earlier, the ketone group reduction leads to α-naloxol.

    Other Reactions: Further investigations are needed to explore additional reactions and their conditions.

Scientific Research Applications

Alpha-Naloxol finds applications in:

    Medicine: Its role as an opioid antagonist makes it valuable in treating opioid overdose.

    Research: Scientists study its interactions with opioid receptors and potential therapeutic uses.

Comparison with Similar Compounds

    Uniqueness: Alpha-Naloxol’s unique structure sets it apart.

    Similar Compounds: Other related compounds include naloxone, naltrexone, and nalmefene.

Properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHERQFMBEHNG-AQQQZIQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942579
Record name alpha-Naloxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20410-95-1
Record name (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Naloxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Naloxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20410-95-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-NALOXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Alpha Naloxol
Reactant of Route 2
6-Alpha Naloxol
Reactant of Route 3
6-Alpha Naloxol
Reactant of Route 4
Reactant of Route 4
6-Alpha Naloxol
Reactant of Route 5
6-Alpha Naloxol
Reactant of Route 6
6-Alpha Naloxol
Customer
Q & A

Q1: How is 6-alpha naloxol formed in the body?

A1: this compound is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating this compound production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of this compound.

Q2: Does the formation of this compound differ across species?

A2: Yes, there is evidence suggesting species-specific differences in the formation of this compound. Research indicates that guinea pigs exhibit a greater capacity for producing this compound compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.

Q3: How does the potency of this compound compare to naloxone in precipitating withdrawal symptoms?

A3: The relative potency of this compound compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.

Q4: Can you provide more details about the analytical methods used to study this compound?

A4: Research on this compound frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying this compound and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.